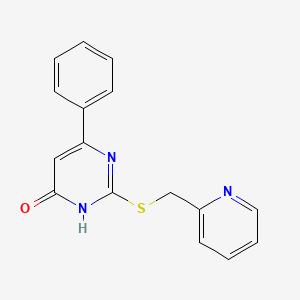![molecular formula C18H28N2 B2871993 (1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine CAS No. 401464-31-1](/img/structure/B2871993.png)
(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine” is also known as Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-, hydrazone . It has a molecular formula of C18H28N2 and a molecular weight of 272.43 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to its large size and the presence of multiple functional groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
This compound has a number of physical and chemical properties. For instance, it has a molecular weight of 272.43 . More detailed properties like melting point, boiling point, and density could be determined through experimental measurements .Wissenschaftliche Forschungsanwendungen
Detection and Sensing Applications
- Fluoride Detection : A study by Bhattacharyya et al. (2018) described the synthesis of an asymmetric hydrazide for the naked eye detection of fluoride ions in aqueous acetonitrile. The practical utility of this compound was demonstrated through successful test kit responses and color changes in toothpaste solutions, highlighting its potential in environmental monitoring and public health (Bhattacharyya et al., 2018).
Anticancer and Antiviral Properties
- Anticancer Evaluation : Gouhar and Raafat (2015) synthesized derivatives reacting with various nucleophiles, including hydrazine, for anticancer evaluation. Their work underscores the potential of these compounds in developing new anticancer agents (Gouhar & Raafat, 2015).
- Antiviral Activities : Flefel et al. (2014) explored the antiviral activity of certain derivatives against H5N1 virus, showcasing the potential of these compounds in antiviral drug development (Flefel et al., 2014).
Synthetic Applications
- Heterocyclic System Synthesis : The versatility of these compounds extends to the synthesis of various heterocyclic systems, serving as precursors or intermediates in the synthesis of biologically active molecules. For example, the synthesis of pyrazoles and C-nucleosides from a dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl derivative shows the potential in drug discovery and organic synthesis (Rashad et al., 2005).
Materials Science
- Pervaporation Membrane Development : Satyanarayana and Bhattacharya (2004) discussed the use of modified ethyl cellulose membranes for the pervaporation of hydrazine hydrate. This study highlights the application of these compounds in developing separation technologies, particularly in the production of anhydrous hydrazine (Satyanarayana & Bhattacharya, 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-7-13-10-15-16(11-14(13)12(2)20-19)18(5,6)9-8-17(15,3)4/h10-11H,7-9,19H2,1-6H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFFPWBDRYCAG-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C(=NN)C)C(CCC2(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1/C(=N/N)/C)C(CCC2(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

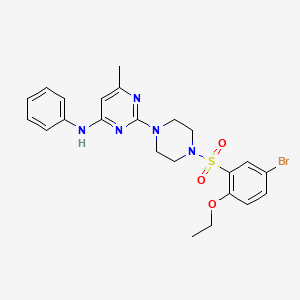
![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)
![(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2871918.png)
![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)
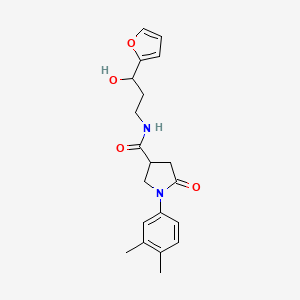
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2871924.png)
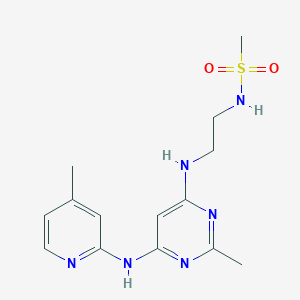

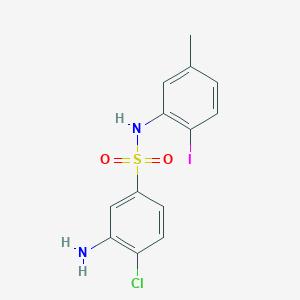


![(2S)-N-{1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2871931.png)
